molecular formula C18H14N2O2 B2376560 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione CAS No. 63985-83-1

2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione

Cat. No.: B2376560
CAS No.: 63985-83-1
M. Wt: 290.322
InChI Key: CJGPOEOXGJKYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is known for its unique chemical structure, which combines the indane-1,3-dione moiety with a benzimidazole derivative. The presence of these functional groups imparts distinctive chemical and physical properties to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indane-1,3-dione core, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The benzimidazole moiety is then introduced through a condensation reaction with suitable diamine derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. Catalysts and solvents used in the reactions would be selected to ensure efficient conversion and minimal by-products. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different chemical and physical properties.

Scientific Research Applications

2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the development of materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, depending on the reaction conditions. It can also interact with enzymes and receptors in biological systems, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(5,6-Dimethyl-3-hydrobenzimidazol-2-ylidene)indane-1,3-dione lies in its combined structure, which imparts distinctive chemical and physical properties. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research .

Properties

IUPAC Name

2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c1-9-7-13-14(8-10(9)2)20-18(19-13)15-16(21)11-5-3-4-6-12(11)17(15)22/h3-8,21H,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FROAWJQHPHYILW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C3=C(C4=CC=CC=C4C3=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.